4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl-
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Overview
Description
4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation reaction of β-alkylthio-β-mercapto-α-cyanoacrylamide with a variety of ketones and aldehydes in an acidic medium . Another approach includes the use of anthranilic acid or methyl anthranilate, which are converted using aroyl isothiocyanates to thiourea derivatives. These derivatives can then undergo a thiazine ring closure to form the desired compound .
Chemical Reactions Analysis
4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. It can also interact with receptors on cell surfaces, blocking the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- can be compared to other similar compounds such as 4H-3,1-benzothiazin-4-ones and 4H-1,4-benzothiazines. These compounds share a similar core structure but differ in the substituents attached to the ring and the position of the heteroatoms. The unique combination of substituents in 4H-1,3-Thiazin-4-one, 5-benzoyl-2-phenyl- contributes to its distinct biological activities and chemical properties .
Properties
CAS No. |
62035-04-5 |
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Molecular Formula |
C17H11NO2S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-benzoyl-2-phenyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C17H11NO2S/c19-15(12-7-3-1-4-8-12)14-11-21-17(18-16(14)20)13-9-5-2-6-10-13/h1-11H |
InChI Key |
ZLZCDHHSZSWGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CS2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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